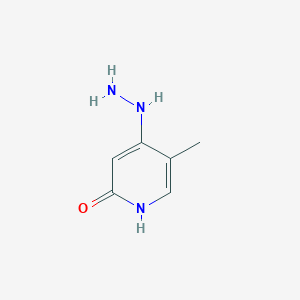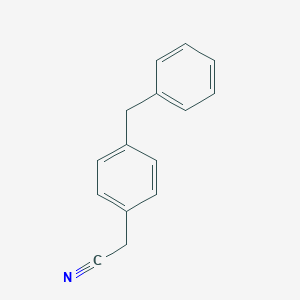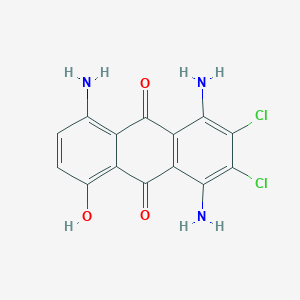
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone, also known as TAED, is a chemical compound that has been widely used in scientific research due to its unique properties. TAED is a derivative of anthraquinone, which is a type of organic compound that is commonly found in plants. TAED has been used in a variety of applications, including as a bleach activator, a dyeing agent, and a catalyst for chemical reactions. In
Wirkmechanismus
The mechanism of action of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is not fully understood. However, it is believed that 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone acts as a catalyst for the decomposition of hydrogen peroxide, which produces reactive oxygen species that are responsible for the bleaching and dyeing effects of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to have antimicrobial properties, which may be due to its ability to generate reactive oxygen species.
Biochemische Und Physiologische Effekte
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have low toxicity and is not considered to be harmful to human health. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may cause skin and eye irritation if it comes into contact with these tissues. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been shown to be a respiratory irritant in animal studies. In addition, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in lab experiments is its ability to enhance the bleaching power of hydrogen peroxide. This makes it useful in a variety of applications, such as the removal of stains from fabrics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is relatively easy to synthesize and is readily available. However, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may not be suitable for all experiments, as it may interfere with the results of certain assays.
Zukünftige Richtungen
There are several future directions for the use of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone in scientific research. One potential application is in the development of antimicrobial agents. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been shown to have antimicrobial properties, and further research may lead to the development of new antibiotics. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone may be useful in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Further research is needed to explore these potential applications of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
Synthesemethoden
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dichloro-8-hydroxyanthraquinone with ammonia to form the corresponding monoamino compound. The monoamino compound is then reacted with excess ammonia and formaldehyde to form the triamino compound. The final step involves the chlorination of the triamino compound with chlorine gas to form 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone.
Wissenschaftliche Forschungsanwendungen
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used in a variety of scientific research applications. One of the most common uses of 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is as a bleach activator. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone is added to laundry detergents to enhance the bleaching power of hydrogen peroxide. 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has also been used as a dyeing agent in the textile industry. Additionally, 1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone has been used as a catalyst for chemical reactions, such as the oxidation of alcohols.
Eigenschaften
CAS-Nummer |
19721-24-5 |
|---|---|
Produktname |
1,4,5-Triamino-2,3-dichloro-8-hydroxyanthraquinone |
Molekularformel |
C14H9Cl2N3O3 |
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
1,4,5-triamino-2,3-dichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-9-10(16)12(19)8-7(11(9)18)13(21)5-3(17)1-2-4(20)6(5)14(8)22/h1-2,20H,17-19H2 |
InChI-Schlüssel |
PRRRMBDHOGEKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
Kanonische SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)O |
Andere CAS-Nummern |
19721-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



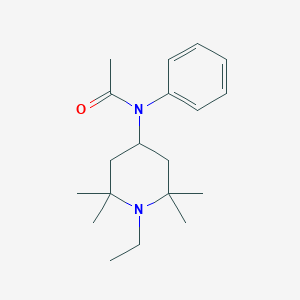
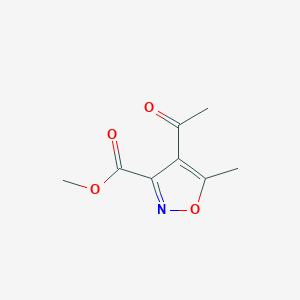
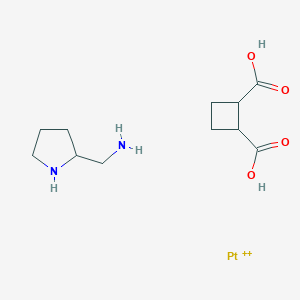
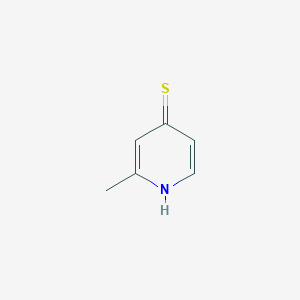
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
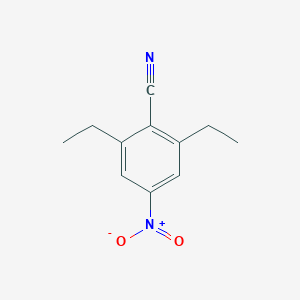
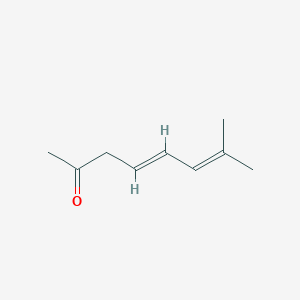
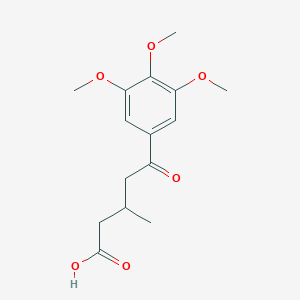
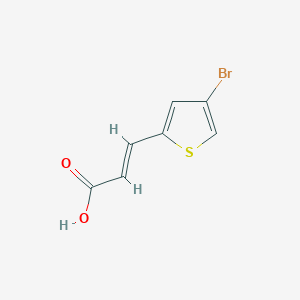
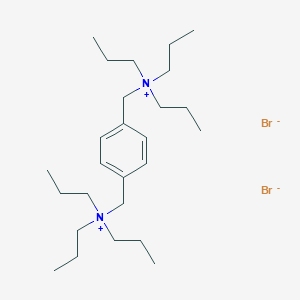
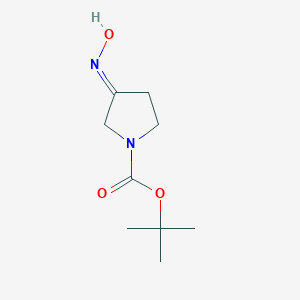
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
